![molecular formula C15H15ClN2O3 B5860362 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays an important role in DNA repair and cell death pathways. In
Mechanism of Action
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide acts as a potent inhibitor of PARP by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the inhibition of DNA repair and cell death pathways, which can be exploited for therapeutic purposes in diseases where PARP is overactivated.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. These include the inhibition of PARP activity, the induction of cell death, the modulation of inflammatory pathways, and the improvement of mitochondrial function. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide has several advantages for lab experiments, including its potency, specificity, and ability to cross the blood-brain barrier. However, this compound also has limitations, such as its instability in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide in scientific research. One area of interest is the development of new PARP inhibitors with improved pharmacological properties and selectivity. Another area of interest is the investigation of the role of PARP in aging and age-related diseases, such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Overall, this compound is a promising compound that has opened up new avenues for research in the field of PARP biology and therapeutics.
Synthesis Methods
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitroaniline with furfurylamine, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide has been extensively used in scientific research as a tool to study the role of PARP in various cellular processes. PARP is involved in DNA repair, cell death, and inflammation pathways, and its inhibition by this compound has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-11-3-4-13(18-5-8-20-9-6-18)12(10-11)17-15(19)14-2-1-7-21-14/h1-4,7,10H,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMVKTIZCFHBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

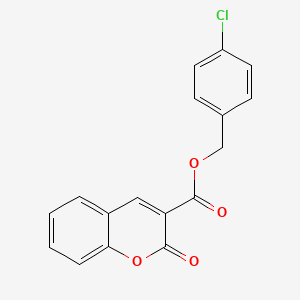

![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
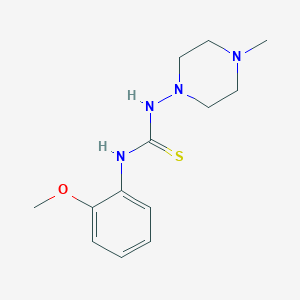
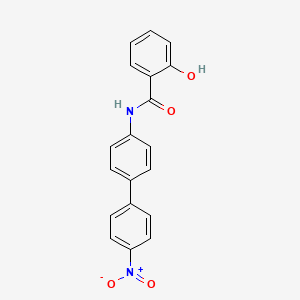
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![2-ethyl-N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5860340.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
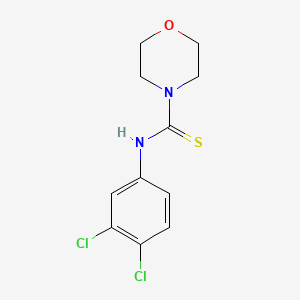
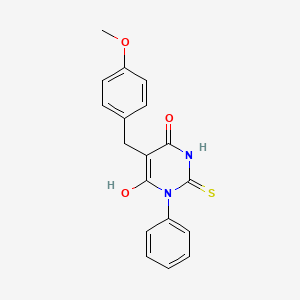
![N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)